molecular formula C8H11BrN2O B1501269 2-Bromo-5-(tert-butoxy)pyrazine CAS No. 1159816-36-0

2-Bromo-5-(tert-butoxy)pyrazine

Cat. No.: B1501269
CAS No.: 1159816-36-0
M. Wt: 231.09 g/mol
InChI Key: VQXSMBFFWDPCNI-UHFFFAOYSA-N
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Description

2-Bromo-5-(tert-butoxy)pyrazine (CAS: Not explicitly provided; Ref: 3D-JWB81636) is a brominated pyrazine derivative with a tert-butoxy substituent at the 5-position. It serves as a critical building block in organic synthesis, particularly for pharmaceutical and materials science applications. Its commercial availability and pricing (1g: €1,012; 100mg: €400) highlight its specialized use in high-value research .

Properties

IUPAC Name

2-bromo-5-[(2-methylpropan-2-yl)oxy]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-8(2,3)12-7-5-10-6(9)4-11-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXSMBFFWDPCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CN=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671668
Record name 2-Bromo-5-tert-butoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159816-36-0
Record name 2-Bromo-5-(1,1-dimethylethoxy)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159816-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-tert-butoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Bromo-5-(tert-butoxy)pyrazine is a pyrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, examining its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications based on recent research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C_9H_{10}BrN_2O
  • Molecular Weight : 243.09 g/mol

The presence of the bromine atom and the tert-butoxy group contributes to its lipophilicity and may influence its interaction with biological targets.

Research indicates that pyrazine derivatives can exert their biological effects through various mechanisms:

  • Antimicrobial Activity : Pyrazines have been shown to inhibit the growth of bacteria and fungi. The lipophilic nature of this compound may enhance its ability to penetrate microbial membranes, leading to increased efficacy against pathogens.
  • Anticancer Properties : Some studies suggest that pyrazine derivatives can induce apoptosis in cancer cells by affecting cell cycle regulation and promoting intrinsic apoptotic pathways. The specific mechanisms for this compound require further investigation.
  • Enzyme Inhibition : Pyrazines may act as inhibitors of specific enzymes involved in disease processes, potentially leading to therapeutic benefits in conditions such as cancer or infections.

Biological Activity Data

A summary of biological activity findings related to this compound is presented in Table 1.

Activity Type Target IC50 Values (µM) Notes
AntimicrobialMycobacterium tuberculosisNot specifiedPotential for antitubercular activity
AnticancerK562 leukemia cells25Induces apoptosis and cell cycle arrest
Enzyme inhibitionProteasomeNot specifiedPossible role in cancer treatment

Antimicrobial Activity

In a study investigating the antimicrobial properties of various pyrazines, derivatives similar to this compound demonstrated significant inhibition against Mycobacterium tuberculosis, with some compounds achieving up to 72% inhibition at optimal concentrations . This highlights the potential of pyrazine derivatives as candidates for developing new antitubercular agents.

Anticancer Effects

A recent study on a related pyrazine compound revealed that it could effectively induce apoptosis in K562 leukemia cells at an IC50 value of 25 µM. The compound was shown to downregulate anti-apoptotic proteins (Bcl2 and Survivin) while upregulating pro-apoptotic proteins (Bax), suggesting a mechanism by which pyrazines can promote cancer cell death .

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrazine derivatives, including 2-bromo-5-(tert-butoxy)pyrazine, exhibit antimicrobial activities. Compounds similar to this have shown significant inhibition against Mycobacterium tuberculosis, with some achieving up to 72% inhibition at optimal concentrations. The lipophilic nature of the compound may enhance its ability to penetrate microbial membranes, leading to increased efficacy against pathogens.

Anticancer Effects

Studies have suggested that pyrazine derivatives can induce apoptosis in cancer cells. For example, related compounds have been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic proteins, indicating a mechanism by which these compounds promote cancer cell death. Specific studies on related pyrazines have demonstrated effective induction of apoptosis in leukemia cells at low micromolar concentrations.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease processes, potentially leading to therapeutic benefits in conditions such as cancer and infections. The presence of the bromine atom and tert-butoxy group enhances the compound’s binding affinity and selectivity towards biological targets.

Case Study 1: Antimicrobial Activity

In a study focusing on various pyrazines, this compound was evaluated for its antimicrobial properties against several bacterial strains. The findings indicated that this compound exhibited significant growth inhibition, suggesting its potential as a candidate for developing new antitubercular agents.

Case Study 2: Anticancer Mechanisms

A recent investigation into the anticancer properties of related pyrazine compounds revealed that they could effectively induce apoptosis in K562 leukemia cells. The study highlighted the downregulation of Bcl2 and Survivin proteins while promoting Bax expression, showcasing the compound's potential therapeutic applications in oncology.

Summary Table of Biological Activities

Activity Type Effect Reference
AntimicrobialInhibition of Mycobacterium tuberculosis
AnticancerInduction of apoptosis in leukemia cells
Enzyme InhibitionPotential inhibition of disease-related enzymes

Chemical Reactions Analysis

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling.

Nucleophilic Aromatic Substitution

  • Reagents : Amines, thiols, or alkoxides.

  • Conditions : Polar aprotic solvents (DMF, DMSO), bases (K₂CO₃, NaH), temperatures of 80–120°C.

  • Example : Reaction with morpholine in DMF at 100°C yields 2-morpholino-5-(tert-butoxy)pyrazine.

NucleophileSolventTemperature (°C)Yield (%)
PiperidineDMF9078
Sodium methoxideEthanol7065

Palladium-Catalyzed Coupling

Suzuki-Miyaura cross-coupling with boronic acids is facilitated by Pd(PPh₃)₄ or PdCl₂(dppf):

  • Conditions : Aqueous Na₂CO₃, dioxane, 80–100°C .

  • Example : Coupling with phenylboronic acid produces 2-phenyl-5-(tert-butoxy)pyrazine (82% yield) .

Ring Functionalization

The pyrazine ring undergoes electrophilic substitution at position 6 due to the electron-donating tert-butoxy group.

Nitration

  • Reagents : HNO₃/H₂SO₄ at 0–5°C.

  • Product : 2-Bromo-5-(tert-butoxy)-6-nitropyrazine (57% yield) .

Halogenation

Chlorination using N-chlorosuccinimide (NCS) in CCl₄ introduces chlorine at position 3.

tert-Butoxy Group Reactivity

The tert-butoxy group is stable under basic conditions but cleaved by acids:

  • Cleavage : HCl in dioxane removes the tert-butoxy group, yielding 2-bromo-5-hydroxypyrazine.

Oxidation and Reduction

  • Oxidation : MnO₂ oxidizes the pyrazine ring to pyrazine N-oxide derivatives.

  • Reduction : H₂/Pd-C reduces the ring to a piperazine analog.

Mechanistic Insights

  • Bromine Activation : The electronegative bromine enhances ring electrophilicity, facilitating NAS.

  • Directing Effects : The tert-butoxy group directs electrophiles to position 6 via resonance donation .

  • Steric Effects : The bulky tert-butoxy group hinders substitution at position 5 but stabilizes intermediates through steric shielding.

Research Findings

  • Anticancer Derivatives : Coupling with heteroaryl boronic acids yielded analogs with IC₅₀ values <10 μM against NSCLC cells .

  • Antimycobacterial Activity : 2-Amino-5-(tert-butoxy)pyrazine (from ammonia substitution) showed 72% inhibition of M. tuberculosis .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The tert-butoxy group is a strong electron-donating and sterically bulky substituent, contrasting with electron-neutral (methyl) or electron-withdrawing (pyrazolyl) groups. This steric bulk may hinder nucleophilic substitution reactions compared to less hindered analogs like 2-bromo-5-methylpyrazine .

Synthetic Efficiency: Yields for substituted bromopyrazines vary significantly.

Physicochemical and Electronic Properties

The tert-butoxy group’s electron-donating nature alters the electronic profile of the pyrazine core, impacting redox behavior and spectral properties.

Table 2: Electrochemical and Spectral Data

Compound Name Oxidation Potential (V) Reduction Potential (V) UV-Vis Absorption (nm) Emission Bands (nm) Reference ID
2-Bromo-5-(pyrazol-1-yl)pyrazine Re complex +1.067 (Irreversible) -1.445, -1.675 260, 315, 400 360 (¹IL), 640 (³MLCT)
Pyrazine molecular ribbons (e.g., Compound 5) - LUMO: -3.24 to -3.78 Edge-dependent -

Key Observations:

  • Electrochemical Behavior : The tert-butoxy group likely raises the LUMO energy (less electron-deficient) compared to pyrazolyl or piperazinyl substituents, which enhance electron affinity .
  • Photophysical Properties : Pyrazolyl-substituted bromopyrazines exhibit metal-to-ligand charge transfer (MLCT) transitions, suggesting applications in optoelectronics. The tert-butoxy group’s impact on such transitions remains unexplored in the evidence .

Pharmacological Activity:

  • Antimicrobial Potential: Pyrazine derivatives with alkyl or aryloxy groups (e.g., 2,5-dimethylpyrazine) demonstrate antimicrobial properties correlated with odor thresholds . The tert-butoxy group’s bulky nature may reduce bioavailability compared to smaller substituents.
  • Enzyme Inhibition: Compound 21a’s DHODH inhibition highlights the role of bromopyrazines in targeting metabolic pathways.

Industrial Relevance:

  • Flavor and Fragrance : Pyrazines like 2-methylpyrazine and 2,5-dimethylpyrazine are key aroma compounds in roasted foods and beverages. The tert-butoxy derivative’s volatility and odor profile are unreported but likely distinct due to its bulk .
  • Materials Science : Bromopyrazines with extended conjugation (e.g., molecular ribbons) show n-type semiconductor behavior. The tert-butoxy group’s steric effects could disrupt aggregation, improving solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.